molecular formula C9H10BF2NO4S B1434202 (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704066-93-2

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid

Cat. No.: B1434202
CAS No.: 1704066-93-2
M. Wt: 277.06 g/mol
InChI Key: MBVOMXHVDZPIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid: is a boronic acid derivative characterized by the presence of a cyclopropylsulfamoyl group and two fluorine atoms on the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides.

Major Products:

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology and Medicine:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in drug discovery.

    Medicinal Chemistry: Used in the development of pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The cyclopropylsulfamoyl group and fluorine atoms contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
  • (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
  • (4-(N-Cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid

Uniqueness:

  • Structural Features: The presence of two fluorine atoms on the phenyl ring distinguishes it from other similar compounds.
  • Reactivity: The combination of the boronic acid group with the cyclopropylsulfamoyl group and fluorine atoms results in unique reactivity patterns, making it valuable in specific synthetic applications.

Properties

IUPAC Name

[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOMXHVDZPIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 4
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 5
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.